4-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
Description
4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a fluorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-8-13-11(9-3-5-10(15)6-4-9)7-12(19)16-14(13)18(2)17-8/h3-6,11H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXOVYRKGGIXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups at specific positions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, reflux
Reduction: LiAlH4, NaBH4, ethanol, room temperature
Substitution: Amines, thiols, DMF, elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the 4-position of the fluorophenyl ring .
Scientific Research Applications
4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyridine rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrrolidine Derivatives: These compounds contain a five-membered nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
4-(4-Fluorophenyl)-1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
